![molecular formula C21H18F3N3O2 B2917838 1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775495-59-4](/img/structure/B2917838.png)
1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C21H18F3N3O2 and its molecular weight is 401.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential anticancer properties. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine ring : A six-membered ring containing nitrogen.
- Difluorobenzoyl group : Enhances the compound's lipophilicity and biological activity.
- Oxadiazolyl moiety : Known for its biological significance and ability to participate in various chemical reactions.
The molecular formula of the compound is C21H18F3N3O2 with a molecular weight of approximately 401.39 g/mol .
Research indicates that the primary mechanism of action for this compound is the selective inhibition of aurora A kinase , an enzyme critical for cell division. Inhibition of this kinase leads to:
- Disruption of mitotic processes.
- Induction of apoptosis in cancer cells.
- Potential synergy with microtubule-targeting agents, enhancing overall therapeutic efficacy.
Anticancer Properties
The compound has demonstrated significant anticancer activity in various studies. Key findings include:
- Selective Inhibition : It selectively inhibits aurora A kinase, which is crucial for cancer cell proliferation.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances their effectiveness against cancer cells.
Comparative Biological Activity
A comparative analysis with structurally similar compounds reveals that this compound exhibits superior selectivity and potency against aurora A kinase. The following table summarizes related compounds and their activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(3-Chlorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | Chlorine substitution on benzoyl | Anticancer activity |
1-(2-Fluorobenzoyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | Fluorine substitution on benzoyl | Anticancer activity |
1-(2-Methoxybenzoyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | Methoxy substitution on benzoyl | Anticancer activity |
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : These studies have shown that the compound effectively reduces cell viability in various cancer cell lines through its action on aurora A kinase.
- Combination Therapies : Research indicates that when combined with standard chemotherapy drugs, it improves treatment outcomes by enhancing apoptosis rates in resistant cancer cells.
- Mechanistic Studies : Investigations into its mechanism have revealed interactions with cellular proteins involved in cell cycle regulation, further supporting its role as a potential anticancer agent .
科学的研究の応用
1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic organic compound with a complex structure featuring a piperidine ring substituted with a difluorobenzoyl group and an oxadiazolyl moiety. It has gained attention in medicinal chemistry for its potential biological activities, especially in cancer treatment.
Chemical Properties and Reactivity
The chemical reactivity of this compound is due to its multiple functional groups.
- The piperidine ring is susceptible to nucleophilic substitutions and alkylation reactions.
- The oxadiazole group can participate in cycloadditions and serve as a site for further functionalization.
- The difluorobenzoyl moiety may undergo electrophilic aromatic substitutions because of the electron-withdrawing fluorine atoms.
Applications in Cancer Treatment
Research indicates that this compound exhibits significant biological activity as an anticancer agent. It has demonstrated selective inhibition of aurora A kinase, a key target in cancer therapy because of its role in cell division and proliferation. The compound's structure enables effective interaction with cellular targets, potentially reducing tumor growth and enhancing efficacy when used with other chemotherapeutic agents.
Synthesis
The synthesis of this compound typically involves several steps.
Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(3-Chlorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | Chlorine substitution on benzoyl | Anticancer activity |
1-(2-Fluorobenzoyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | Fluorine substitution on benzoyl | Anticancer activity |
1-(2-Methoxybenzoyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | Methoxy substitution on benzoyl | Anticancer activity |
特性
IUPAC Name |
(2,5-difluorophenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-15-3-1-14(2-4-15)20-25-19(29-26-20)11-13-7-9-27(10-8-13)21(28)17-12-16(23)5-6-18(17)24/h1-6,12-13H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNXRFUUYKKGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。